REACTION_CXSMILES
|
[Br:1]Br.[Cl:3][C:4]1[CH:13]=[C:12]([Cl:14])[CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7](C(O)=O)[C:8](=[O:15])[NH:9]2.Cl>N1C=CC=CC=1>[Br:1][C:7]1[C:8](=[O:15])[NH:9][C:10]2[C:5]([CH:6]=1)=[C:4]([Cl:3])[CH:13]=[C:12]([Cl:14])[CH:11]=2
|
Name
|
|
Quantity
|
50.8 mmol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
25.4 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C2C=C(C(NC2=CC(=C1)Cl)=O)C(=O)O
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(NC2=CC(=CC(=C2C1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |